3-[4-(Trifluoromethoxy)phenyl]butanoic acid
Description
BenchChem offers high-quality 3-[4-(Trifluoromethoxy)phenyl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Trifluoromethoxy)phenyl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-7(6-10(15)16)8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDGJCSKLLNASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Trifluoromethoxy)phenyl]butanoic acid, also known as (S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid, is an organic compound characterized by a unique trifluoromethoxy group attached to a phenyl moiety on a butanoic acid backbone. This compound has garnered attention in pharmacological research due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₂F₃NO₃
- Molecular Weight : 263.21 g/mol
The trifluoromethoxy group enhances the compound's lipophilicity and stability, allowing for better cellular penetration and interaction with biological targets.
The biological activity of 3-[4-(Trifluoromethoxy)phenyl]butanoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Cellular Uptake : The lipophilicity conferred by the trifluoromethoxy group facilitates efficient cellular uptake, enhancing the compound's bioavailability.
- Binding Affinity : The amino group present in the structure allows for hydrogen bonding and electrostatic interactions with various receptors and enzymes, influencing their activity.
- Modulation of Biological Pathways : The compound may inhibit or activate specific signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Biological Activity
Research indicates that 3-[4-(Trifluoromethoxy)phenyl]butanoic acid exhibits several biological activities relevant to pharmacology:
- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can reduce inflammatory responses in various models.
- Analgesic Effects : The compound may possess analgesic properties, making it a candidate for pain management therapies.
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-[4-(Trifluoromethoxy)phenyl]butanoic acid and related compounds:
- Study on Anti-inflammatory Activity : A study demonstrated that compounds containing trifluoromethoxy groups exhibited significant anti-inflammatory effects in rat models of arthritis. The effective dose (ED50) was reported at 0.05 mg/kg, indicating a potent response with minimal side effects .
- Antitumor Mechanisms : Research indicated that (S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid inhibited glioma cell viability through AMPK-independent pathways, suggesting its potential as an anti-glioma agent .
- Pharmacological Evaluation : A recent pharmacological evaluation highlighted that the compound's structural features contribute to its enhanced binding affinity to target proteins involved in cancer progression .
Comparative Analysis
To better understand the biological activity of 3-[4-(Trifluoromethoxy)phenyl]butanoic acid, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid | C₁₂H₁₄F₃O₂ | Trifluoromethyl group | Potential anti-inflammatory |
| N-[3-(Trifluoromethyl)phenylsulfonyl]-DL-valine | C₁₂H₁₄F₃NO₄S | Amino acid structure | Antitumor properties |
| (S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid | C₁₁H₁₂F₃NO₃ | Lipophilic properties | Analgesic effects |
Scientific Research Applications
Dipeptidyl Peptidase-4 Inhibition
3-[4-(Trifluoromethoxy)phenyl]butanoic acid has been identified as a potential DPP-4 inhibitor, which is crucial for managing type II diabetes mellitus. DPP-4 inhibitors work by modulating insulin secretion and glucose levels through enzyme inhibition. The compound's unique trifluoromethoxy group may enhance its interaction with biological targets, making it a significant candidate for further research in diabetes management .
Synthesis and Mechanism of Action
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]butanoic acid typically involves multi-step processes that allow for precise control over the functional groups and stereochemistry of the final product. The introduction of the trifluoromethoxy group is particularly important as it may contribute to the compound's pharmacological properties. Understanding these interactions is essential for elucidating its mechanism of action as a DPP-4 inhibitor.
Case Studies and Research Findings
Research has indicated that 3-[4-(Trifluoromethoxy)phenyl]butanoic acid exhibits hypoglycemic effects when combined with other antidiabetic agents such as metformin. This combination therapy approach could enhance therapeutic regimens for managing type II diabetes. Various studies have focused on its interactions with enzymes involved in glucose metabolism, which are crucial for understanding its pharmacokinetic properties and potential side effects when used therapeutically.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
